(2S,4S)-Benzyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate

Orthogonal protection strategy Selective deprotection Solution‑phase peptide synthesis

(2S,4S)-Benzyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate (CAS 1095228-52-6, MW 266.27 g/mol) is a stereochemically defined, N‑Cbz‑protected 4‑fluoropyrrolidine‑2‑carboxamide. The compound belongs to the class of optically active 4‑fluoroproline derivatives, which serve as key intermediates for constructing dipeptidyl peptidase‑IV (DPP‑IV) inhibitors, peptide deformylase (PDF) inhibitors, and other protease‑targeting agents.

Molecular Formula C13H15FN2O3
Molecular Weight 266.27 g/mol
Cat. No. B14799570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-Benzyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate
Molecular FormulaC13H15FN2O3
Molecular Weight266.27 g/mol
Structural Identifiers
SMILESC1C(CN(C1C(=O)N)C(=O)OCC2=CC=CC=C2)F
InChIInChI=1S/C13H15FN2O3/c14-10-6-11(12(15)17)16(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,15,17)
InChIKeyPRSVVHQBHZWWSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4S)-Benzyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate: Procurement-Ready Profile for Chiral Fluorinated Pyrrolidine Intermediates


(2S,4S)-Benzyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate (CAS 1095228-52-6, MW 266.27 g/mol) is a stereochemically defined, N‑Cbz‑protected 4‑fluoropyrrolidine‑2‑carboxamide . The compound belongs to the class of optically active 4‑fluoroproline derivatives, which serve as key intermediates for constructing dipeptidyl peptidase‑IV (DPP‑IV) inhibitors, peptide deformylase (PDF) inhibitors, and other protease‑targeting agents . Its C13H15FN2O3 framework bears a benzyl carbamate (Cbz) protecting group, a primary carbamoyl side chain, and a single fluorine atom at the 4‑position in the defined (2S,4S) configuration—features that collectively govern its reactivity, stability, and utility in multi‑step syntheses.

Why (2S,4S)-Benzyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate Cannot Be Replaced by a Generic 4‑Fluoropyrrolidine Intermediate


Generic substitution with a related 4‑fluoropyrrolidine is hazardous because three structural variables simultaneously dictate the outcome of a synthetic sequence: the N‑protecting group, the stereochemistry at C‑2 and C‑4, and the exocyclic functional group . The (2S,4S) configuration, in contrast to its (2S,4R) diastereomer, imposes a cis relationship between the 4‑fluoro and 2‑carbamoyl groups, altering pyrrolidine ring pucker and downstream molecular recognition . The Cbz protecting group further provides orthogonal stability under acidic conditions that would cleave a Boc analog, enabling selective deprotection in multi‑step routes . Replacement with a non‑fluorinated or un‑protected congener therefore introduces a different deprotection sequence, altered pharmacokinetic profiles of the final drug candidates, and potentially compromised biological activity. The quantitative evidence below demonstrates precisely why these variables are non‑interchangeable in procurement decisions.

Quantitative Differentiation Evidence for (2S,4S)-Benzyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate Against Closest Analogs


Orthogonal Acid Stability: Cbz-Protected (2S,4S)-Fluoropyrrolidine vs. Boc-Protected Analog in Sequential Deprotection Routes

The Cbz group of the target compound withstands strongly acidic conditions (TFA, HCl) that rapidly cleave the Boc group. This orthogonal stability allows a synthetic scheme where a Boc‑protected amine elsewhere in the molecule is removed first, leaving the Cbz‑fluoropyrrolidine intact for a subsequent step. The Boc analog—(2S,4S)-tert‑butyl 2‑carbamoyl‑4‑fluoropyrrolidine‑1‑carboxylate—loses its N‑protection under the same acidic conditions, generating an unprotected secondary amine that can participate in unwanted side reactions . Quantitative hydrogenolysis conditions for Cbz removal (H₂, Pd/C) are fully orthogonal to Boc cleavage (TFA/CH₂Cl₂), enabling two‑step sequential deprotection that is impossible with two Boc groups or two Cbz groups .

Orthogonal protection strategy Selective deprotection Solution‑phase peptide synthesis

Stereochemical Integrity: Enantiomeric Purity of Commercial (2S,4S)-Benzyl 2‑carbamoyl‑4‑fluoropyrrolidine‑1‑carboxylate vs. Racemic or Mixed‑Diastereomer Batches

The (2S,4S) absolute configuration is essential for the downstream biological activity of the molecules incorporating this building block. Leading suppliers provide the compound with NLT 98% purity, which includes both chemical purity and stereochemical integrity . In contrast, generic suppliers offering racemic or mixed‑diastereomer material introduce variable and often reduced potency in the final DPP‑IV inhibitor, as documented in SAR studies where the (2S,4S) diastereomer of 4‑fluoroproline derivatives consistently yields superior enzyme inhibition compared to the (2S,4R) counterpart . No comparable purity specification is available for the non‑fluorinated benzyl 2‑carbamoylpyrrolidine‑1‑carboxylate from standard commercial sources, underscoring the procurement risk when substituting with unvalidated batches.

Chiral purity Diastereomeric ratio Quality control

Lipophilicity Differentiation: (2S,4S)-Benzyl 2‑carbamoyl‑4‑fluoropyrrolidine‑1‑carboxylate vs. Non‑Fluorinated Benzyl 2‑Carbamoylpyrrolidine‑1‑Carboxylate

Introduction of the single fluorine atom at the 4‑position modifies the lipophilicity of the pyrrolidine scaffold, as quantified by the computed XLogP3 values. The target fluorine‑containing compound exhibits an XLogP3 of 1.1 , whereas the non‑fluorinated benzyl 2‑carbamoylpyrrolidine‑1‑carboxylate shows a lower XLogP3 of approximately 0.7 . This ∼0.4 log unit increase corresponds to a roughly 2.5‑fold higher partition coefficient in octanol/water, which can influence membrane permeability and metabolic stability of ultimate drug candidates without drastically increasing molecular weight.

Lipophilicity XLogP3 Drug‑likeness

Role as Direct Precursor to DPP‑IV Inhibitors vs. Generic Building Blocks

The target compound is explicitly described in the patent literature as a protected form of (2S,4S)-4‑fluoropyrrolidine‑2‑carboxamide, which, upon Cbz deprotection, serves as the direct amine component for constructing potent DPP‑IV inhibitors . The patent US7132443 exemplifies numerous DPP‑IV inhibitors containing the (2S,4S)-4‑fluoropyrrolidine‑2‑carbonitrile or ‑2‑carboxamide moiety, with reported IC50 values in the nanomolar range (e.g., compounds with IC50 < 100 nM against human DPP‑IV) . In contrast, the (2S,4R) diastereomeric fluoropyrrolidine intermediates yield DPP‑IV inhibitors with substantially reduced potency, reflecting the strict stereochemical requirement of the enzyme active site .

DPP‑IV inhibitor Intermediate Type 2 diabetes

Best Application Scenarios for (2S,4S)-Benzyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate Based on Verified Differentiation Evidence


Multi‑Step Synthesis of DPP‑IV Inhibitors Requiring Acidic Boc Deprotection Before Final Cbz Cleavage

In a synthetic route aiming to construct a DPP‑IV inhibitor with a Boc‑protected piperidine moiety and a (2S,4S)-4‑fluoropyrrolidine‑2‑carboxamide warhead, the Cbz‑protected building block is the optimal choice. The target compound withstands the TFA‑mediated Boc removal without deprotection of the fluoropyrrolidine nitrogen, as established by the orthogonal stability data . After the Boc group is removed and subsequent coupling steps are completed, the Cbz group is cleanly removed by hydrogenolysis to liberate the active pyrrolidine amine. This sequence is not feasible with the Boc analog, which would lose N‑protection during the initial TFA step, leading to undesired acylation or alkylation side products .

Conformational Probing of Fluoroproline‑Containing Peptides via 19F NMR

The (2S,4S) configuration imparts a specific ring pucker (Cγ‑exo/Cγ‑endo preference) that differs from the (2S,4R) diastereomer, as demonstrated by Renner & Shoulders (2005) . The Cbz‑protected carbamoyl form provides a convenient handle for solution‑phase peptide coupling while retaining the 19F NMR probe at the 4‑position. This enables quantitative monitoring of conformational equilibria in proline‑rich peptides without interference from unprotected amine signals, a capability not provided by the free amine or hydrochloride salt forms.

Structure‑Activity Relationship (SAR) Studies Where Fluorine Lipophilicity Modulation Is Required Without Steric Perturbation

When an SAR campaign requires systematic modulation of lipophilicity without altering molecular shape, the fluorine atom in the target compound offers a ΔXLogP3 of +0.4 relative to the non‑fluorinated benzyl 2‑carbamoylpyrrolidine‑1‑carboxylate . This quantitative lipophilicity shift corresponds to an approximately 2.5‑fold increase in octanol/water partitioning, which can enhance membrane permeability of peptide‑based inhibitors while preserving the pyrrolidine scaffold geometry critical for target binding.

Quality‑Controlled Procurement for GLP‑Grade Intermediate Supply in Pre‑Clinical Development

For programs transitioning from discovery to pre‑clinical development, the availability of the target compound with NLT 98% purity and verified (2S,4S) configuration from ISO‑certified suppliers provides a documented quality baseline that generic fluoropyrrolidine intermediates with unspecified chiral purity cannot match. This reduces the regulatory risk associated with undefined diastereomeric impurities and ensures batch‑to‑batch consistency in the synthesis of the active pharmaceutical ingredient.

Quote Request

Request a Quote for (2S,4S)-Benzyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.